- The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic AcidMolecules, 2022, 27(7),,
Cas no 911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone)
![1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone structure](https://fr.kuujia.com/scimg/cas/911040-42-1x500.png)
911040-42-1 structure
Nom du produit:1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
Numéro CAS:911040-42-1
Le MF:C12H13NOS2
Mégawatts:251.367720365524
MDL:MFCD24848824
CID:4524529
PubChem ID:25215307
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Propriétés chimiques et physiques
Nom et identifiant
-
- 1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
- 1-[(4R)-4-benzyl-2-thioxo-1,3-thiazolidin-3-yl]ethanone
- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone
- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
- 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone (ACI)
- 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4R)- (9CI)
- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
- E75013
- SCHEMBL2525355
- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one
- CS-0097412
- 911040-42-1
- BS-47486
-
- MDL: MFCD24848824
- Piscine à noyau: 1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
- La clé Inchi: SHIOICUNOVAZNH-LLVKDONJSA-N
- Sourire: C(C1C=CC=CC=1)[C@@H]1CSC(=S)N1C(=O)C
Propriétés calculées
- Qualité précise: 251.04385639g/mol
- Masse isotopique unique: 251.04385639g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 2
- Complexité: 287
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 77.7Ų
- Le xlogp3: 2.8
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A1232292-250mg |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |
911040-42-1 | 98% | 250mg |
$27.0 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-5g |
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |
911040-42-1 | 98% | 5g |
¥7693 | 2023-09-07 | |
Ambeed | A1232292-1g |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |
911040-42-1 | 98% | 1g |
$107.0 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R945881-100mg |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |
911040-42-1 | 98% | 100mg |
¥344.70 | 2022-11-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-100mg |
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |
911040-42-1 | 98% | 100mg |
¥587 | 2023-09-07 | |
AN HUI ZE SHENG Technology Co., Ltd. | Y29722-5g |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |
911040-42-1 | 97% | 5g |
¥9576.00 | 2023-09-15 | |
Chemenu | CM541333-250mg |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |
911040-42-1 | 96% | 250mg |
$52 | 2023-01-09 | |
Enamine | EN300-12028485-1.0g |
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one |
911040-42-1 | 95% | 1.0g |
$0.0 | 2022-12-06 | |
AN HUI ZE SHENG Technology Co., Ltd. | A056668-250mg |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |
911040-42-1 | 97% | 250mg |
¥210.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | A056668-1g |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |
911040-42-1 | 97% | 1g |
¥678.00 | 2023-09-15 |
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 20 min, rt; 72 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ; overnight, reflux
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C
1.3 0 °C; 0 °C → rt; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C
1.3 0 °C; 0 °C → rt; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer CellsAngewandte Chemie, 2018, 57(48), 15832-15835,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Référence
- Stereoselective synthesis towards verbalactone and (+)-(3R,5R)-3-hydroxy-5-decanolideTetrahedron: Asymmetry, 2012, 23(5), 381-387,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Total synthesis and structural validation of cyclodepsipeptides solonamide A and BTetrahedron, 2014, 70(42), 7721-7732,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Stereoselective total synthesis of stagonolide-CTetrahedron: Asymmetry, 2012, 23(15-16), 1186-1197,
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Raw materials
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Preparation Products
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Littérature connexe
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
3. Book reviews
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:911040-42-1)1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

Pureté:99%
Quantité:5g
Prix ($):481.0